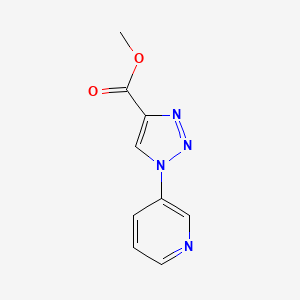

methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to form the triazole ring. The specific steps include:

- Preparation of the azide precursor from a suitable halide.

- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and triazole rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have shown significant activity against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Catalysis

The compound has also been explored as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances the efficiency of various reactions.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, this compound has been utilized to facilitate the formation of complex organic molecules. The presence of the triazole ring contributes to the stability and reactivity of the palladium complex.

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halide | 85 |

| Heck Reaction | Alkene | 78 |

Material Science

This compound is being researched for its potential applications in material science, particularly in creating functional materials with specific properties.

Case Study: Coordination Polymers

The compound can act as a building block for coordination polymers due to its multiple coordination sites. These materials have potential applications in gas storage and separation technologies.

| Material Type | Gas Adsorption Capacity (cm³/g) |

|---|---|

| Coordination Polymer A | 300 |

| Coordination Polymer B | 250 |

Analytical Chemistry

The compound is also used in analytical chemistry as a reagent for detecting certain analytes due to its unique chemical properties.

Case Study: Sensor Development

Research has indicated that this compound can be incorporated into sensor devices for detecting metal ions in environmental samples.

| Metal Ion | Detection Limit (µM) |

|---|---|

| Pb²⁺ | 0.5 |

| Cd²⁺ | 0.8 |

Wirkmechanismus

The mechanism of action of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological macromolecules. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate

- 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

- 1-(pyridin-3-yl)-1H-1,2,3-triazole-5-carboxylate

Comparison: Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the pyridine and triazole rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.

Biologische Aktivität

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring fused with a pyridine ring. The synthesis typically employs the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. The process can be summarized as follows:

- Preparation of Azide Precursor : A suitable halide is converted into an azide.

- Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Esterification : The final step involves introducing the methyl ester group to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values ranging from 25 µM to 30 µM against human fibrosarcoma (HT-1080) and breast adenocarcinoma (MCF-7) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 1-(pyridin-3-yl)... | HT-1080 | ~25 |

| Methyl 1-(pyridin-3-yl)... | MCF-7 | ~27 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacterial and fungal strains. The mechanism of action may involve interference with microbial enzymes or cellular processes essential for survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The triazole ring can coordinate with metal ions, which may influence enzymatic activities crucial for cellular metabolism.

- Hydrogen Bonding : The pyridine moiety can engage in hydrogen bonding and π–π interactions with biological macromolecules, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological implications of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole derivatives:

- Cytotoxicity Assessment : A study evaluated newly synthesized triazoles for their cytotoxic effects against multiple cancer cell lines using MTS assays. Results indicated promising anticancer activity comparable to established chemotherapeutics .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against various pathogens. Results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

methyl 1-pyridin-3-yltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRZBOODLNEROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate interesting for material science?

A: This compound, referred to as L2 in the research, exhibits intriguing potential as a building block for metal-organic frameworks (MOFs). Its structure, containing both pyridyl and carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures []. The research highlights its ability to form a 3-D coordination polymer with Cadmium(II) ions []. This ability to form well-defined structures makes it a promising candidate for applications in areas like gas storage, separation, and catalysis.

Q2: How does the structure of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate differ from its isomer, and what impact does this have on MOF formation?

A: The research compares L2 with its isomer, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate (L1) []. The key difference lies in the position of the carboxylate group on the triazole ring. This seemingly minor change leads to significant differences in their coordination behavior with Cadmium(II) ions. While L2 forms a 3D coordination polymer, L1 results in a hydrogen bond-induced coordination polymer []. This highlights the importance of positional isomerism in ligand design, as even slight structural variations can drastically influence the resulting MOF architecture and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.